Dual Orthogonal Functionality Enables Sequential, Site-Specific Transformations Not Possible with Single-Function Analogs
1-Dodecen-11-yne possesses two distinct, terminal π-systems (alkene and alkyne) separated by a C9 spacer, enabling orthogonal reaction sequences. In contrast, 1-dodecyne and 1-dodecene each contain only one reactive π-bond, precluding tandem or sequential orthogonal transformations . This architectural distinction is not a matter of degree but of kind: a molecule with only an alkene or only an alkyne cannot replicate synthetic pathways that require both functionalities in the same scaffold.
| Evidence Dimension | Number of distinct terminal π-bonds (orthogonal reactive sites) |
|---|---|
| Target Compound Data | 2 (terminal alkene + terminal alkyne) |
| Comparator Or Baseline | 1-Dodecyne: 1 (terminal alkyne only); 1-Dodecene: 1 (terminal alkene only) |
| Quantified Difference | Target provides 100% more orthogonal reactive sites |
| Conditions | Structural analysis based on molecular formula C12H20 vs. C12H22 (1-dodecyne) and C12H24 (1-dodecene) |
Why This Matters
Enables procurement of a single building block that can undergo two sequential, non-interfering transformations, reducing step count and improving atom economy in multi-step syntheses.
